1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde
Description
1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde is an indole-derived compound featuring a sulfonyl group at the 1-position of the indole ring and a formyl (aldehyde) group at the 2-position. Its molecular formula is C₁₆H₁₃NO₃S, with a molecular weight of 299.35 g/mol, and it is registered under CAS number 146384-54-5 . The sulfonyl group (4-methylphenylsulfonyl) enhances the compound’s stability and modulates its electronic properties, while the aldehyde group provides a reactive site for further chemical modifications, such as Schiff base formation. Indole derivatives are widely studied for their biological activities, including antibacterial, antifungal, and antitumor properties .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-12-6-8-15(9-7-12)21(19,20)17-14(11-18)10-13-4-2-3-5-16(13)17/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEBZLRXCJWYNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzenesulfonyl chloride and indole-2-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonyl-indole intermediate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules, particularly in developing pharmaceuticals and agrochemicals. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
2. Biology
- Antimicrobial Properties : Research indicates that 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde exhibits notable antimicrobial activity against several bacterial strains. In vitro studies have shown effective inhibition of pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values documented as follows:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.
- Anti-inflammatory Effects : The compound shows potential in reducing inflammation by inhibiting cyclooxygenase enzymes, which play a critical role in the inflammatory response.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The following table summarizes findings from in vitro assays:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT-116 (Colorectal) | 6.5 | 24.7 (Doxorubicin) |
| MCF-7 (Breast) | 7.9 | 24.7 (Doxorubicin) |
| HepG2 (Liver) | 5.0 | 24.7 (Doxorubicin) |
| A549 (Lung) | 8.0 | 24.7 (Doxorubicin) |
Case Studies
Recent studies have documented the efficacy of this compound in various applications:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives of this compound significantly inhibited the growth of resistant bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.
- Anti-inflammatory Research : Experimental models showed that treatment with this compound reduced markers of inflammation in induced arthritis models, suggesting its therapeutic potential for inflammatory diseases.
- Cancer Cell Studies : In vitro assays revealed that this compound effectively inhibited the proliferation of multiple cancer cell lines, supporting its candidacy for further development as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt cellular processes. Its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde and analogous compounds:
Key Observations :
Substituent Effects on the Sulfonyl Group: The 4-methylphenylsulfonyl group in the target compound increases steric bulk compared to the simpler phenylsulfonyl group in 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. Fluorinated analogs (e.g., 4-fluorophenylmethyl in ) introduce electron-withdrawing effects, which could alter reactivity in electrophilic substitutions .
The 3-carbaldehyde derivative exhibits noted antibacterial and antitumor activities, suggesting positional sensitivity in bioactivity .
Additional Functional Groups :
Crystallographic and Physicochemical Properties
- Crystal Packing: The parent compound 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde crystallizes in a monoclinic system (space group P21/c) with unit cell dimensions a = 12.6886 Å, b = 9.2655 Å, and c = 11.6024 Å .
Solubility and Reactivity :
- The aldehyde group in all compounds enables condensation reactions with amines to form Schiff bases, a trait exploited in coordination chemistry (e.g., nickel complexes in ) .
- The 4-methylphenylsulfonyl group likely reduces solubility in polar solvents compared to unsubstituted phenylsulfonyl analogs due to its hydrophobic character .
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound has the molecular formula and features a sulfonyl group attached to an indole structure with an aldehyde functional group. Its synthesis typically involves multiple steps, including the reaction of 1H-indole with various aldehydes and sulfonylating agents to yield the desired product.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound have been documented, showcasing its potential as a therapeutic agent against infections.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of cellular processes, which contributes to its antimicrobial efficacy .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which are crucial for treating inflammatory diseases. Its action may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This effect has been observed in various cellular models where inflammation is induced.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays against different cancer cell lines have shown promising results:
| Cell Line | IC50 (μM) | Reference Drug IC50 (μM) |
|---|---|---|
| HCT-116 (Colorectal) | 6.5 | 24.7 (Doxorubicin) |
| MCF-7 (Breast) | 7.9 | 24.7 (Doxorubicin) |
| HepG2 (Liver) | 5.0 | 24.7 (Doxorubicin) |
| A549 (Lung) | 8.0 | 24.7 (Doxorubicin) |
These findings indicate that the compound can effectively inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various derivatives of indole compounds, including this compound. The results indicated that this compound had one of the lowest MIC values against Staphylococcus aureus, suggesting strong antibacterial properties .
Case Study 2: Anticancer Screening
In another investigation, a series of indole derivatives were synthesized and screened for their cytotoxicity against human cancer cell lines. The results showed that compounds structurally similar to this compound exhibited significant anticancer activity, particularly against liver and colorectal cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(4-methylphenyl)sulfonyl]-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via sulfonylation of indole precursors. For example, 1H-indole-2-carbaldehyde derivatives can react with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to install the sulfonyl group . Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of indole to sulfonyl chloride) and reaction time (12–24 hours at 0–25°C). Column chromatography (silica gel, ethyl acetate/hexane eluent) is commonly used for purification .
Q. How is the purity of this compound assessed in academic research?
- Methodological Answer : Purity is validated using HPLC with a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6). System suitability tests ensure retention time consistency and resolution from impurities . Complementary techniques include -NMR to confirm functional groups and LC-MS to detect trace byproducts .
Q. What crystallographic parameters are critical for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic symmetry (space group ) with unit cell dimensions . Key torsion angles (e.g., O3–S1–N1–C8 = −53.53°) and intermolecular interactions (van der Waals, π-π stacking) are analyzed to confirm stereochemistry and packing behavior .
Advanced Research Questions
Q. How does the 4-methylphenylsulfonyl group influence the compound’s electronic properties in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing moiety, polarizing the indole ring and enhancing reactivity in Sonogashira or Suzuki-Miyaura couplings. DFT calculations (e.g., HOMO-LUMO energy gaps) and Hammett substituent constants ( values) quantify electronic effects. Comparative studies with non-sulfonylated analogs show reduced activation barriers for aryl halide intermediates .
Q. What strategies resolve contradictions in reported yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from variations in catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) or solvent polarity. Systematic optimization using Design of Experiments (DoE) identifies critical factors (temperature, ligand ratio). For example, a 15% yield increase was achieved by switching from THF to DMF in Pd-catalyzed couplings .
Q. How can computational modeling predict the compound’s binding affinity in medicinal chemistry applications?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) assess interactions with biological targets like kinase enzymes. The aldehyde group’s orientation and sulfonyl group’s hydrogen-bonding capacity are key variables. Validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) correlates computed binding energies () with experimental values .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. The compound is combustible (WGK 3 classification); store in airtight containers away from ignition sources. Waste must be segregated and disposed via certified hazardous waste services. First-aid measures include rinsing skin/eyes with water and seeking medical attention for ingestion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
